CES1 Inhibition Potency: CHEMBL467450 vs. CHEMBL463556
In ChEMBL‑curated human carboxylesterase 1 (CES1) assays, the target compound (CHEMBL467450) exhibits a Ki of 0.398 nM [1]. The closely related carbamate inhibitor CHEMBL463556 (3‑(dodecylsulfinyl)‑1,1,1‑trifluoro‑2,2‑propanediol) displays a Ki ranging from 3.981 to 1905 nM under comparable conditions [2].
| Evidence Dimension | Inhibition constant (Ki) for human CES1 |
|---|---|
| Target Compound Data | Ki = 0.398 nM |
| Comparator Or Baseline | CHEMBL463556 (Ki 3.981–1905 nM) |
| Quantified Difference | ~10‑fold lower minimal Ki for the target compound |
| Conditions | ChEMBL‑curated enzyme inhibition assays (human CES1) |
Why This Matters
The lower Ki indicates higher affinity for CES1, directly impacting prodrug activation efficiency and pharmacokinetic modulation strategies.
- [1] BindingDB. BDBM50412686 (CHEMBL467450) – (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester. Affinity Data: Ki 0.398 nM for human CES1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50412686 (accessed 2026-04-30). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Carboxylesterase 1 – CHEMBL463556. https://www.guidetopharmacology.org/GRAC/PharmacologySearchForward?searchAcc=1863&accTypes=hgncId&species=Human (accessed 2026-04-30). View Source
